

Thermochemical properties of 3,4,5-Trihydroxypentan-2-one

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Compound of Interest

Compound Name: 3,4,5-Trihydroxypentan-2-one

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An In-depth Technical Guide to the Thermochemical Properties of **3,4,5-Trihydroxypentan-2-one**

Authored by: A Senior Application Scientist

Introduction: Unveiling 3,4,5-Trihydroxypentan-2-one

3,4,5-Trihydroxypentan-2-one is a ketopentose, a five-carbon monosaccharide featuring a ketone functional group at the second carbon position.^{[1][2][3]} This seemingly simple molecule is a cornerstone in various biological processes and holds significant potential for researchers in drug development. Its chemical formula is C₅H₁₀O₅.^[1] In nature, it exists as different stereoisomers, with L-xylulose and D-xylulose being common examples.^{[1][4]} L-xylulose, for instance, is an intermediate in metabolic pathways and has demonstrated physiological effects, such as inhibiting α -glucosidase, which can lead to a decrease in blood glucose.^[5] This biological relevance makes a thorough understanding of its fundamental physicochemical properties, particularly its thermochemistry, essential for its application in pharmaceutical and biochemical research.

This guide provides a comprehensive overview of the thermochemical properties of **3,4,5-Trihydroxypentan-2-one**. A notable challenge in this endeavor is the scarcity of direct experimental thermochemical data in publicly accessible databases like the NIST Chemistry WebBook.^{[6][7][8]} This is not uncommon for complex, highly functionalized molecules. Therefore, this guide will not only present available computed data but will also delve into the

robust experimental and computational methodologies required to determine these crucial parameters. By understanding how to obtain this data, researchers can confidently characterize this and other novel compounds.

Core Physicochemical Data

While experimental thermochemical data is sparse, computational models provide reliable estimates for various physical and chemical properties. The following table summarizes key computed properties for a representative isomer of **3,4,5-Trihydroxypentan-2-one**, L-xylulose ((3R,4S)-1,3,4,5-tetrahydroxypentan-2-one).[9]

Property	Value	Source
Molecular Formula	C ₅ H ₁₀ O ₅	PubChem[9]
Molecular Weight	150.13 g/mol	PubChem[4][9]
IUPAC Name	(3R,4S)-1,3,4,5-tetrahydroxypentan-2-one	PubChem[9]
Topological Polar Surface Area	98 Å ²	PubChem[9]
Hydrogen Bond Donor Count	4	PubChem[9]
Hydrogen Bond Acceptor Count	5	PubChem[9]
Rotatable Bond Count	4	PubChem[9]

These computed values offer a foundational understanding of the molecule's size, polarity, and potential for intermolecular interactions, which are critical for predicting its behavior in biological and chemical systems.

Experimental Determination of Thermochemical Properties

For novel compounds or when high-accuracy data is paramount, experimental determination remains the gold standard. The following protocols outline the primary techniques for

measuring the key thermochemical properties of a polyhydroxy compound like **3,4,5-Trihydroxypentan-2-one**.

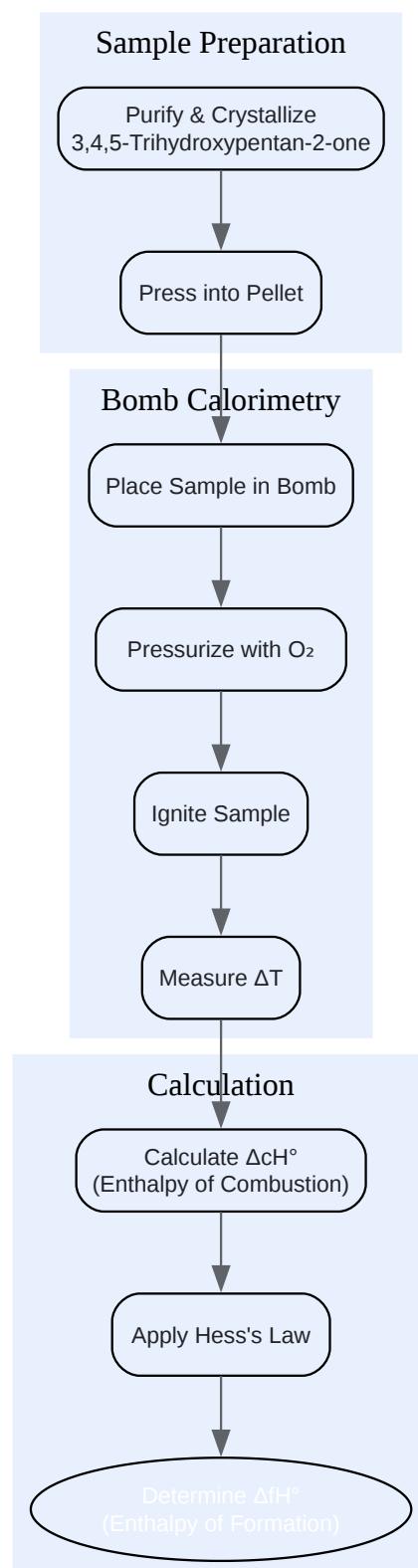
Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. It is a critical indicator of a molecule's thermodynamic stability. For organic compounds, it is most accurately determined indirectly from the enthalpy of combustion (ΔcH°).

Experimental Protocol:

- Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of high-purity, crystalline **3,4,5-Trihydroxypentan-2-one** is pressed into a pellet. The purity and crystalline state are crucial, as impurities or amorphous content can significantly affect the results.[\[10\]](#)
- Calorimeter Setup: The pellet is placed in a crucible within a static bomb calorimeter. The bomb is then sealed and pressurized with an excess of pure oxygen (typically to ~30 atm).
- Combustion: The sample is ignited via an electrical fuse. The complete combustion reaction for **3,4,5-Trihydroxypentan-2-one** is: $C_5H_{10}O_5(s) + 5O_2(g) \rightarrow 5CO_2(g) + 5H_2O(l)$
- Temperature Measurement: The temperature change of the surrounding water bath is meticulously recorded to determine the heat released during combustion.
- Calculation: The enthalpy of combustion is calculated from the temperature change and the heat capacity of the calorimeter. The standard enthalpy of formation is then derived using Hess's Law: $\Delta fH^\circ(C_5H_{10}O_5, s) = 5 \times \Delta fH^\circ(CO_2, g) + 5 \times \Delta fH^\circ(H_2O, l) - \Delta cH^\circ(C_5H_{10}O_5, s)$

Causality and Trustworthiness: This protocol is self-validating through the use of a standard substance with a well-known enthalpy of combustion (e.g., benzoic acid) to calibrate the calorimeter. The completeness of the combustion is verified by analyzing the gaseous products for any unreacted carbon monoxide.

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Caption: Experimental workflow for determining the standard enthalpy of formation.

Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

Heat capacity (C_p) is the amount of heat required to raise the temperature of a substance by one degree. It is essential for understanding how a molecule's enthalpy and entropy change with temperature.

Experimental Protocol:

- Sample Preparation: A small, accurately weighed sample (5-10 mg) of **3,4,5-Trihydroxypentan-2-one** is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
- DSC Analysis: The sample and reference pans are placed in the DSC cell. The cell is then heated at a constant rate (e.g., 10 °C/min) over the desired temperature range.
- Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This differential heat flow is directly proportional to the sample's heat capacity.
- Data Analysis: The resulting thermogram is analyzed to determine the heat capacity as a function of temperature. Any endothermic or exothermic peaks indicate phase transitions (e.g., melting, decomposition), and the area under these peaks corresponds to the enthalpy of that transition.

Causality and Trustworthiness: The protocol's reliability is ensured by calibrating the instrument's temperature and enthalpy scales using certified reference materials (e.g., indium). The baseline is established by running the program with two empty pans.

Computational Determination of Thermochemical Properties

Given the challenges of experimental measurements, computational chemistry has become an indispensable tool for accurately predicting thermochemical properties.^[11] High-level ab initio composite methods can provide data with accuracies approaching 1 kcal/mol.^[11]

Ab Initio Computational Workflow

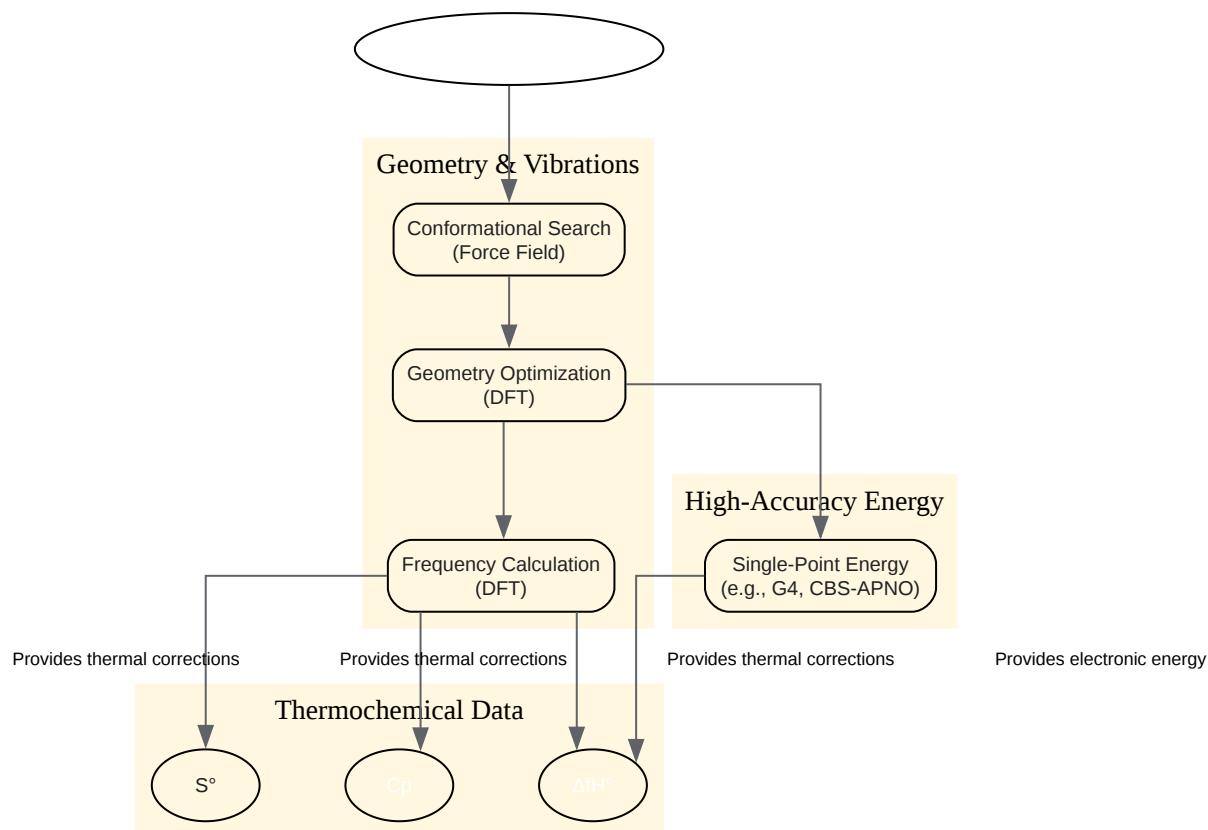
This workflow details the steps to calculate the gas-phase enthalpy of formation, standard entropy, and heat capacity.

Computational Protocol:

- Conformational Search: Flexible molecules like **3,4,5-Trihydroxypentan-2-one** can exist in multiple conformations. A force-field-based conformational search is first performed to identify the landscape of low-energy structures.[12]
- Geometry Optimization: The lowest-energy conformers are then subjected to geometry optimization using a reliable Density Functional Theory (DFT) method (e.g., B3LYP with a 6-31G(d) basis set). This step finds the most stable 3D structure for each conformer.
- Frequency Calculation: A frequency calculation is performed at the same level of theory. This serves two purposes:
 - It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).
 - It provides the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy.
- High-Accuracy Energy Calculation: To achieve high accuracy, a single-point energy calculation is performed on the optimized geometry using a high-level composite method, such as Gaussian-4 (G4) or CBS-APNO.[10][13] These methods approximate a very high level of theory through a series of calculations and empirical corrections.
- Thermochemical Calculation: The enthalpy of formation is calculated using the atomization method, where the computed total energy of the molecule is compared to the well-known energies of its constituent atoms. Entropy and heat capacity are derived from the vibrational frequencies and molecular structure using statistical mechanics principles.

Causality and Trustworthiness: The accuracy of this workflow is grounded in the systematic and hierarchical nature of the calculations.[11] By starting with an efficient search and refining the calculations at progressively more accurate (and computationally expensive) levels, a balance

of feasibility and precision is achieved. The chosen composite methods (G4, CBS-APNO) have been extensively benchmarked against experimental data for a wide range of organic molecules, ensuring their predictive power.[10]



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Caption: High-level computational workflow for determining thermochemical properties.

Significance in Drug Development

A thorough understanding of the thermochemical properties of **3,4,5-Trihydroxypentan-2-one** is not merely an academic exercise; it has profound implications for its use in research and drug development.

- Molecular Stability and Synthesis: The enthalpy of formation provides a direct measure of the molecule's intrinsic stability. This knowledge is crucial for designing efficient and safe synthetic routes, as it helps predict the energy release or consumption in chemical reactions.
- Pharmacokinetics and Formulation: Heat capacity and entropy data are vital for predicting the thermodynamics of processes like dissolution and binding. This information can guide the development of stable drug formulations and help in understanding how the molecule will behave in different physiological environments.
- Drug-Target Interactions: The Gibbs free energy of binding, which determines the affinity of a drug for its target protein, is composed of both enthalpic and entropic contributions. Understanding the inherent thermochemistry of the ligand (**3,4,5-Trihydroxypentan-2-one**) is a prerequisite for accurately modeling and predicting these interactions, thereby accelerating the drug discovery process.

Conclusion

3,4,5-Trihydroxypentan-2-one represents a class of molecules with significant biological interest. While direct experimental thermochemical data for this specific compound is not readily available in public databases, this guide has outlined the rigorous and validated methodologies that researchers can employ to determine these properties. Both experimental techniques, such as bomb calorimetry and differential scanning calorimetry, and high-level computational chemistry workflows provide robust pathways to obtaining the enthalpy of formation, heat capacity, and entropy. This essential data underpins our understanding of molecular stability, reactivity, and interaction, making it indispensable for the rational design and development of new therapeutic agents.

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